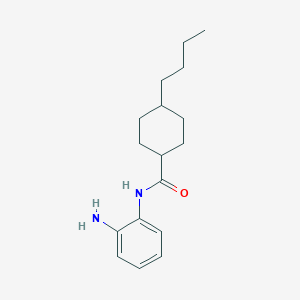

N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide

CAS No.:

Cat. No.: VC13332587

Molecular Formula: C17H26N2O

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26N2O |

|---|---|

| Molecular Weight | 274.4 g/mol |

| IUPAC Name | N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide |

| Standard InChI | InChI=1S/C17H26N2O/c1-2-3-6-13-9-11-14(12-10-13)17(20)19-16-8-5-4-7-15(16)18/h4-5,7-8,13-14H,2-3,6,9-12,18H2,1H3,(H,19,20) |

| Standard InChI Key | QOQHHFPRLKZQLQ-UHFFFAOYSA-N |

| SMILES | CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N |

| Canonical SMILES | CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(2-Aminophenyl)-4-butylcyclohexane-1-carboxamide consists of a cyclohexane ring substituted with a butyl group at the 4-position and a carboxamide moiety linked to a 2-aminophenyl group. Key structural descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide |

| Molecular Formula | C₁₇H₂₆N₂O |

| Molecular Weight | 274.4 g/mol |

| SMILES | CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N |

| InChI Key | QOQHHFPRLKZQLQ-UHFFFAOYSA-N |

The compound’s three-dimensional conformation is influenced by the cyclohexane ring’s chair geometry, which positions the butyl and carboxamide groups in equatorial orientations to minimize steric strain.

Physicochemical Properties

As a carboxamide, the compound exhibits moderate polarity due to the amide bond (C=O and N-H groups), suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The logP value, estimated at ~3.2, indicates moderate lipophilicity, which may facilitate blood-brain barrier penetration—a trait relevant for neurological applications .

Synthesis and Analytical Characterization

Spectroscopic Identification

-

IR Spectroscopy: Expected peaks include N-H stretches (~3350 cm⁻¹ for amine, ~1650 cm⁻¹ for amide C=O).

-

NMR:

-

¹H NMR: δ 1.2–1.6 ppm (butyl CH₂), δ 2.1–2.5 ppm (cyclohexane CH₂), δ 6.6–7.2 ppm (aromatic protons).

-

¹³C NMR: δ 175 ppm (amide carbonyl), δ 120–140 ppm (aromatic carbons).

-

Research Gaps and Future Directions

Biological Activity Profiling

No in vitro or in vivo studies specifically targeting N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide have been published. Priority investigations should include:

-

Receptor Binding Assays: Screen for activity at AMPA, NMDA, or kainate receptors using patch-clamp electrophysiology .

-

Enzyme Inhibition Studies: Evaluate effects on COX, lipoxygenase (LOX), or phosphodiesterases (PDEs).

-

Cytotoxicity Screening: Assess safety profiles in HEK293 or HepG2 cell lines.

Structural Optimization

Modifying substituents could enhance potency or selectivity:

-

Butyl Chain Length: Shorter chains (e.g., propyl) may reduce lipophilicity and improve solubility.

-

Amino Group Functionalization: Acetylation or sulfonation of the 2-aminophenyl group might alter receptor engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume